molecular formula C21H17F3N2OS2 B2430541 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-99-0

3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2430541
CAS No.: 877618-99-0
M. Wt: 434.5
InChI Key: BIUYBIBUOGRJFQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity synthetic compound designed for research applications. This small molecule features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets. The structure is further modified with a benzyl substitution at the N-3 position and a (3-(trifluoromethyl)benzyl)thio group at the C-2 position. The incorporation of the trifluoromethyl group is a common strategy to enhance the molecule's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity. This compound is related to a class of molecules that have demonstrated significant potential in biochemical and pharmacological research. Thieno[3,2-d]pyrimidine derivatives are investigated as key scaffolds for developing inhibitors of various protein kinases and other enzymes involved in cellular signaling. Specifically, structurally similar compounds have been studied for their role in modulating the activity of Casein Kinase 1 (CK1) family members, such as CK1δ and CK1ε. These kinases are involved in critical pathways like Wnt/β-catenin, Hedgehog, and circadian rhythm regulation, and their dysregulation is associated with diseases like cancer, inflammatory conditions, and neurodegenerative disorders. Inhibition of these targets, often with IC50 values in the nanomolar range, makes such compounds valuable tools for probing disease mechanisms. Furthermore, dihydrothienopyrimidine derivatives have been documented in patents for the treatment of inflammatory diseases and various cancers, highlighting the therapeutic relevance of this chemical class. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological probe for in vitro and in vivo studies to explore signaling pathways and validate new drug targets. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-4-7-15(11-16)13-29-20-25-17-9-10-28-18(17)19(27)26(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYBIBUOGRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, with CAS number 877618-99-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

  • Molecular Formula : C21H17F3N2OS2
  • Molecular Weight : 434.5 g/mol
  • Structure : The compound contains a thieno[3,2-d]pyrimidine core with a trifluoromethyl group and a benzyl thioether substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thieno[3,2-d]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 5.5 μM for a structurally related compound against prostate cancer cells .

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. The trifluoromethyl group is believed to enhance lipophilicity and bioavailability, facilitating better interaction with biological targets .

Case Studies

  • Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step reaction involving the formation of the thieno-pyrimidine core followed by thiol substitution. Characterization techniques such as NMR and mass spectrometry confirmed the structure .
  • Antimicrobial Activity : A study examining the antimicrobial properties of similar compounds indicated that the trifluoromethyl group could contribute to selective binding with bacterial membranes, potentially leading to increased toxicity against pathogens .

Research Findings

StudyFindings
Describes the molecular structure and basic properties of the compound.
Reports on synthesis methods and preliminary biological evaluations indicating potential anticancer activity.
Investigates related compounds showing significant cytotoxic effects in prostate cancer models.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The incorporation of the trifluoromethyl group enhances the biological activity of these compounds. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with thieno[3,2-d]pyrimidine structures have been evaluated for their ability to target specific kinases involved in cancer progression .

Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Variants of thieno[3,2-d]pyrimidine have been tested against a range of bacterial strains and have demonstrated effective inhibition. The presence of the benzyl and trifluoromethyl groups may contribute to its increased lipophilicity and membrane permeability, enhancing its efficacy against microbial pathogens .

Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives are known to act as inhibitors of various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways. The specific structure of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may allow it to selectively inhibit certain pathways, making it a valuable tool for studying enzyme function in vitro and in vivo .

Material Science

Organic Electronics
The unique electronic properties of compounds containing thieno[3,2-d]pyrimidine structures make them suitable candidates for applications in organic electronics. Research into organic semiconductors has highlighted the potential for these compounds to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can lead to improved efficiency in these devices .

Polymer Chemistry
In polymer science, the incorporation of thieno[3,2-d]pyrimidine moieties into polymer backbones can enhance thermal stability and mechanical properties. Such modifications are crucial for developing high-performance materials used in coatings and composites. The compound's ability to undergo polymerization reactions opens avenues for creating novel materials with tailored properties .

Chemical Probes in Biological Studies

Fluorescent Probes
The design of fluorescent probes based on thieno[3,2-d]pyrimidine derivatives has gained attention for visualizing biological processes at the cellular level. These probes can be engineered to respond to specific biomolecules or environmental conditions within cells, providing insights into cellular dynamics and interactions.

Targeted Drug Delivery Systems
Research is exploring the use of this compound as part of targeted drug delivery systems. By conjugating this compound with nanoparticles or liposomes, researchers aim to enhance the specificity and efficacy of drug delivery to diseased tissues while minimizing side effects on healthy cells .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes modifications to alter its pharmacokinetic or biological properties:

  • Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to introduce amide groups, enhancing solubility or targeting specificity .

  • Nucleophilic Substitution : Replacement of benzyl groups with other alkyl/aryl moieties using thiols or amines under basic conditions.

  • Oxidation/Reduction : Potential oxidation of the thienopyrimidine core or reduction of the ketone group, though specific conditions are not detailed in available sources.

Reaction Mechanisms

Key mechanisms include:

  • Nucleophilic Aromatic Substitution : Thiophene rings undergo substitution at electrophilic positions, facilitated by electron-withdrawing groups like trifluoromethyl .

  • Thioether Formation : Thiolate ions (generated by bases like trimethylamine) attack alkyl/aryl halides, forming S-C bonds .

  • Cyclization : Ring closure via elimination reactions (e.g., dehydration) to form fused heterocycles .

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy :

    • 1H NMR : Identifies aromatic protons, methyl groups, and NH signals (e.g., δ 12.62 ppm for NH in DMSO-d6) .

    • 13C NMR : Distinguishes carbonyl carbons (≈170 ppm) and thienopyrimidine carbons .

  • Mass Spectrometry : Confirms molecular weight (e.g., 534.6 g/mol for analogous compounds) .

Stability and Degradation

While explicit stability data is limited, the compound’s trifluoromethyl and thioether groups suggest:

  • Resistance to Hydrolysis : Due to electron-withdrawing trifluoromethyl groups stabilizing the thioether bond.

  • Potential Oxidative Susceptibility : Thioether linkages may oxidize under strong oxidizing conditions, forming sulfones.

Q & A

Q. How can researchers optimize the synthesis of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer :

  • Cyclocondensation : Start with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes under reflux in ethanol to form azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and DMSO yields the thieno[3,2-d]pyrimidin-4(3H)-one core .
  • Substitution : Introduce the benzyl and trifluoromethylbenzylthio groups via nucleophilic substitution or thiol-alkylation reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield.
  • Characterization : Use 1^1H/13^13C NMR to confirm regiochemistry and IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • Spectroscopy :
    • NMR : Assign peaks for the benzyl (δ ~4.5–5.5 ppm for CH2_2) and trifluoromethyl (δ ~7.5–8.0 ppm for aromatic protons) groups. Confirm the absence of unreacted intermediates .
    • LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., [M+H]+^+) and validate purity (>95%) .
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regioselectivity and stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound as a tyrosinase inhibitor?

Methodological Answer :

  • Target Selection : Use the crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X) as a model.
  • Docking Parameters :
    • Software: AutoDock Vina or Schrödinger Suite.
    • Grid Box: Center on the active site Cu2+^{2+} ions with dimensions 20 × 20 × 20 Å.
    • Scoring Function: Prioritize compounds with hydrogen bonds to His263/His244 and hydrophobic interactions with Val283 .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors like kojic acid. Synthesize analogs with enhanced substituent interactions (e.g., hydroxyl groups at C4) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s activity and solubility?

Methodological Answer :

  • SAR Studies :
    • Electron-Withdrawing Groups : Replace the trifluoromethyl group with nitro (-NO2_2) to enhance electrophilicity and tyrosinase binding.
    • Hydrophilic Modifications : Introduce sulfonate (-SO3_3H) or PEG chains to improve aqueous solubility.
  • Experimental Design :
    • Synthesize 10–15 analogs using combinatorial chemistry.
    • Test inhibitory activity via mushroom tyrosinase assays (IC50_{50} values) and logP measurements (HPLC) to correlate structure with bioavailability .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?

Methodological Answer :

  • OECD Guidelines :
    • Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability. Monitor by LC-MS for breakdown products (e.g., benzyl alcohols).
    • Bioaccumulation : Use OECD 305 protocol with Daphnia magna to measure bioconcentration factors (BCF).
  • Ecotoxicology :
    • Acute toxicity: 96-hour LC50_{50} tests in zebrafish embryos.
    • Chronic effects: Expose soil microbiota (ISO 14238) to evaluate nitrogen cycle disruption .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer :

  • Variable Identification :

    Factor (Yield: 85%) (Yield: 82%)
    SolventGlacial acetic acid/DMSOBF3_3·SMe2_2/Diethyl ether
    Time24 hours12 hours
  • Resolution :

    • Replicate both methods with controlled humidity (<30%) and inert atmosphere (N2_2).
    • Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity > reaction time) .

Q. How to address conflicting bioactivity data between in silico predictions and in vitro assays?

Methodological Answer :

  • Hypothesis Testing :
    • False Positives in Docking : Re-dock with induced-fit models (e.g., Schrödinger’s IFD) to account for protein flexibility.
    • Assay Artifacts : Validate tyrosinase inhibition using both L-DOPA (spectrophotometric) and LC-MS (product quantification) methods .
  • Follow-Up : Synthesize a focused library of 20 derivatives to refine the pharmacophore model.

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